1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyethyl group at position 1 and a methyl group at position 5 on the pyrazole ring
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with 3-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane or toluene at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole: This compound lacks the amine group at position 3, which may result in different chemical reactivity and biological activity.
1-(2-Phenoxyethyl)-5-methyl-1H-pyrazol-3-amine: The phenoxyethyl group can impart different physicochemical properties compared to the methoxyethyl group, affecting solubility and interaction with biological targets.
Properties
CAS No. |
1240564-33-3 |
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Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O/c1-6-5-7(8)9-10(6)3-4-11-2/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
MVRLQPKRVPSIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCOC)N |
Origin of Product |
United States |
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